

In-Depth Technical Guide to Titanium(IV) Acetate (CAS 13057-42-6)

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Compound of Interest

Compound Name: *Titanium(4+) acetate*

Cat. No.: *B084891*

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Chemical Identification and Properties

Titanium(IV) acetate, with the CAS number 13057-42-6, is an organometallic compound also known as titanium tetraacetate.^[1] It is a key precursor in the synthesis of various titanium-based materials and serves as a catalyst in organic reactions.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	13057-42-6
Molecular Formula	C ₈ H ₁₂ O ₈ Ti[2]
Molecular Weight	284.04 g/mol [2]
IUPAC Name	titanium(4+);tetraacetate[2]
Synonyms	Titanium tetraacetate, Acetic acid, titanium(4+) salt[3]
InChI	InChI=1S/4C2H4O2.Ti/c41-2(3)4;/h41H3,(H,3,4);/q;;;+4/p-4[2]
InChIKey	GPMKKKHIGAJLBMZ-UHFFFAOYSA-J[2]
SMILES	CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4][2]

Table 2: Physicochemical Properties

Property	Value
Appearance	White solid, also described as a colorless to pale yellow liquid.[1]
Solubility	Soluble in chloroform.[1]
Boiling Point	117.1 °C at 760 mmHg
Flash Point	40 °C
Vapor Pressure	13.9 mmHg at 25°C

Spectroscopic Data

While specific, dedicated high-resolution spectra for pure Titanium(IV) acetate are not readily available in the public domain, typical characteristic absorptions and resonances can be inferred from studies of titanium-acetate complexes and related compounds.

Table 3: Expected Spectroscopic Data

Technique	Expected Peaks and Assignments
FT-IR (cm ⁻¹)	Broad bands corresponding to O-H stretching (if hydrated), C-H stretching of methyl groups (~2900-3000 cm ⁻¹), strong asymmetric and symmetric COO ⁻ stretching vibrations, and Ti-O stretching vibrations in the lower wavenumber region. The separation between the asymmetric and symmetric COO ⁻ stretches can provide information on the coordination mode of the acetate ligands (monodentate, bidentate, bridging).[4]
¹ H NMR (ppm)	A singlet corresponding to the methyl protons of the acetate ligands. The chemical shift would be influenced by the solvent and the coordination environment of the titanium center.
¹³ C NMR (ppm)	Resonances for the methyl carbon and the carboxylate carbon of the acetate ligands.[5][6][7]
XRD	As a precursor, its XRD pattern would be of interest to confirm purity before use in synthesis. However, crystallographic evidence for the simple Ti(C ₂ H ₃ O ₂) ₄ structure has not been widely presented.[1]

Experimental Protocols

Titanium(IV) acetate is a versatile precursor for the synthesis of various nanomaterials, primarily through sol-gel and hydrothermal methods. It also finds application as a catalyst in organic synthesis.

Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes a general procedure for the synthesis of TiO_2 nanoparticles using a titanium precursor, which can be adapted for Titanium(IV) acetate.

Methodology:

- **Precursor Solution Preparation:** A solution of the titanium precursor (e.g., titanium tetraisopropoxide, which can be conceptually substituted with Titanium(IV) acetate dissolved in a suitable solvent) is prepared in an alcohol such as ethanol or isopropanol.[8][9]
- **Hydrolysis Catalyst Preparation:** A separate aqueous solution containing a hydrolysis catalyst, typically an acid like nitric acid or a base, is prepared.[8]
- **Hydrolysis:** The aqueous catalyst solution is added dropwise to the vigorously stirred titanium precursor solution. This initiates the hydrolysis of the titanium precursor to form titanium hydroxide species.[8][10]
- **Condensation and Gelation:** Continuous stirring promotes the condensation of the titanium hydroxide species, leading to the formation of Ti-O-Ti bridges and the gradual formation of a sol, which then evolves into a viscous gel.[10]
- **Aging:** The gel is aged for a period, typically 24 hours or more, in a dark, undisturbed environment to allow for the completion of the condensation reactions and strengthening of the gel network.[10]
- **Drying:** The aged gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.[10]
- **Calcination:** The dried powder is then calcined at a higher temperature (e.g., 450-600 °C) to induce crystallization into the desired TiO_2 phase (anatase or rutile) and remove any remaining organic residues.[8][10]

Experimental Workflow for Sol-Gel Synthesis of TiO_2 Nanoparticles

Caption: Workflow for the sol-gel synthesis of TiO_2 nanoparticles.

Hydrothermal Synthesis of Titanate Nanofibers

This method involves the reaction of a titanium precursor in a concentrated alkaline solution under elevated temperature and pressure.

Methodology:

- **Precursor Dispersion:** A titanium precursor, such as commercial TiO_2 powder (for which Titanium(IV) acetate can be a starting material to first produce TiO_2), is dispersed in a concentrated aqueous solution of a strong base, typically sodium hydroxide (NaOH).[\[11\]](#)
- **Hydrothermal Treatment:** The suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 130-180 °C) for a defined period (e.g., 24-72 hours).[\[11\]](#) During this process, the precursor reacts with the alkaline solution to form layered titanate nanosheets.[\[12\]](#)
- **Washing and Ion Exchange:** After cooling, the product is thoroughly washed with deionized water and a dilute acid (e.g., HCl) to remove excess alkali and exchange the sodium ions with protons. This ion exchange process is believed to induce the rolling of the nanosheets into nanofibers or nanotubes.[\[12\]](#)
- **Drying:** The final product is dried, typically in an oven at a moderate temperature (e.g., 80 °C).

Experimental Workflow for Hydrothermal Synthesis of Titanate Nanofibers

Caption: Workflow for the hydrothermal synthesis of titanate nanofibers.

Catalytic Activity in Esterification

Titanium(IV) complexes, including Titanium(IV) acetate, are effective Lewis acid catalysts for esterification reactions.[\[11\]](#)[\[13\]](#)[\[14\]](#) The titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Proposed Catalytic Cycle:

The catalytic cycle for esterification using a titanium(IV) catalyst is believed to involve the following key steps:

- **Ligand Exchange:** The alcohol substrate coordinates to the titanium center, potentially displacing a labile ligand.
- **Carboxylic Acid Activation:** The carboxylic acid then coordinates to the titanium center, typically through its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon.
- **Nucleophilic Attack:** The coordinated alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- **Proton Transfer:** A proton is transferred, leading to the formation of a water molecule as a leaving group.
- **Ester Formation and Catalyst Regeneration:** The tetrahedral intermediate collapses, eliminating a water molecule and forming the ester product. The catalyst is regenerated and can enter a new catalytic cycle.

Catalytic Cycle for Titanium(IV) Acetate in Esterification

Caption: Proposed catalytic cycle for esterification using Titanium(IV) acetate.

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